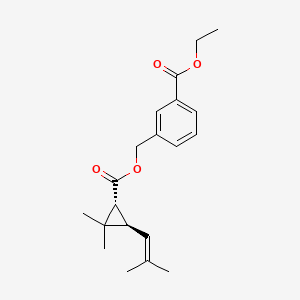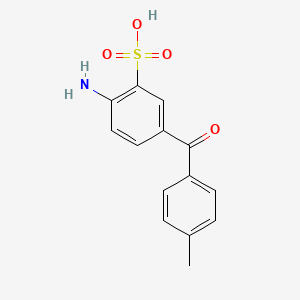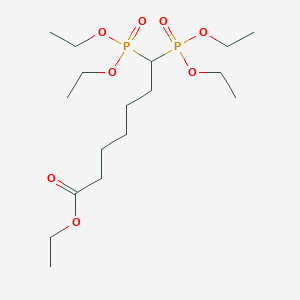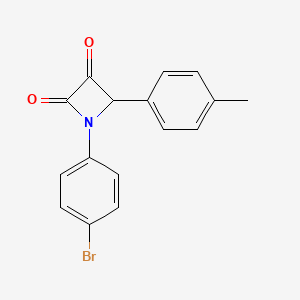
1-(4-Bromophenyl)-4-(4-methylphenyl)azetidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-(4-methylphenyl)azetidine-2,3-dione is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-(4-methylphenyl)azetidine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-methylbenzaldehyde.
Formation of Azetidine Ring: The key step involves the formation of the azetidine ring through a cyclization reaction. This can be achieved using reagents such as sodium hydride (NaH) and a suitable solvent like tetrahydrofuran (THF).
Oxidation: The final step involves the oxidation of the azetidine ring to form the 2,3-dione functionality. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-(4-methylphenyl)azetidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dione functionality.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), copper(I) iodide (CuI)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.
Materials Science: Azetidine derivatives are explored for their use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(4-methylphenyl)azetidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-4-(4-methylphenyl)azetidine-2,3-dione: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-4-(4-methylphenyl)azetidine-2,3-dione: Similar structure with a fluorine atom instead of bromine.
1-(4-Methoxyphenyl)-4-(4-methylphenyl)azetidine-2,3-dione: Similar structure with a methoxy group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-4-(4-methylphenyl)azetidine-2,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
Properties
CAS No. |
121766-24-3 |
|---|---|
Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-(4-methylphenyl)azetidine-2,3-dione |
InChI |
InChI=1S/C16H12BrNO2/c1-10-2-4-11(5-3-10)14-15(19)16(20)18(14)13-8-6-12(17)7-9-13/h2-9,14H,1H3 |
InChI Key |
HNTXHZJYURCHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
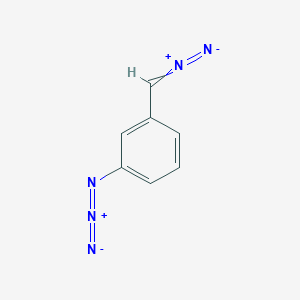
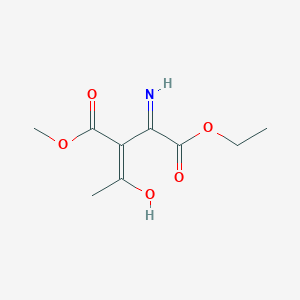

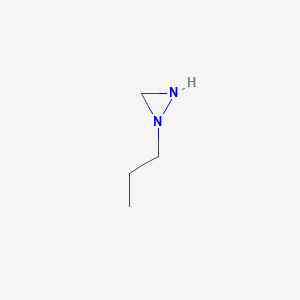
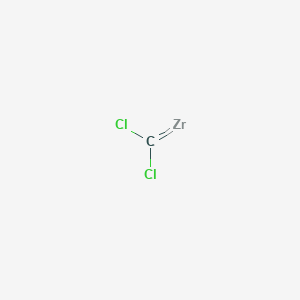

silane](/img/structure/B14288743.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
